molecular formula C10H15ClN2O B2629859 N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride CAS No. 2551119-49-2

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

Cat. No.: B2629859
CAS No.: 2551119-49-2
M. Wt: 214.69
InChI Key: HTWXFOHEHQWJQZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is N-(2-aminoethyl)-N-methylbenzamide hydrochloride . This nomenclature reflects its molecular structure, which consists of a benzamide core (a benzene ring attached to a carbonyl group and an amine) with two substituents on the nitrogen atom: a methyl group and a 2-aminoethyl group. The hydrochloride salt formation is indicated by the “hydrochloride” suffix.

The structural formula of N-(2-aminoethyl)-N-methylbenzamide hydrochloride can be represented as follows:

Component Description
Parent structure Benzamide (C₆H₅CONH₂)
Nitrogen substituents Methyl (-CH₃) and 2-aminoethyl (-CH₂CH₂NH₂) groups
Salt formation Hydrochloride (HCl) counterion bound to the amine group
Molecular formula C₁₀H₁₅ClN₂O
Molecular weight 214.69 g/mol

The benzamide backbone provides aromatic stability, while the 2-aminoethyl group introduces a primary amine capable of participating in further chemical reactions. The methyl group contributes to the compound’s hydrophobicity, influencing its solubility and reactivity.

Synonyms and Historical Terminology in Chemical Literature

While the IUPAC name remains the most precise identifier, alternative names and historical terms have appeared in technical contexts:

  • N-Methyl-N-(2-aminoethyl)benzamide hydrochloride (substituent order reversed)
  • Benzamide, N-(2-aminoethyl)-N-methyl-, hydrochloride (inverted format common in older literature)

No widely recognized historical or trivial names exist for this compound, as it lacks natural occurrence or large-scale industrial use. Early synthetic reports from the 2010s referenced it as “a substituted benzamide derivative,” but this terminology has been phased out in favor of systematic naming .

Properties

IUPAC Name

N-(2-aminoethyl)-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12(8-7-11)10(13)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWXFOHEHQWJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride typically involves the reaction of N-methylbenzamide with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds and has shown promise in the following areas:

  • Antiparasitic Activity : Related compounds have demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. For instance, a derivative exhibited an in vitro EC50 of 0.001 μM, indicating strong antiparasitic properties .
  • Antitumor Activity : The compound's analogs have shown significant efficacy against cancer cells. Research indicates that modifications to the benzamide structure can enhance biological activity against tumors.

Biological Studies

The compound is utilized in biological research to explore its interaction with various receptors and enzymes:

  • Inhibition of Heat Shock Proteins : Studies have identified this compound as a potential inhibitor of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. This mechanism suggests its utility in developing cancer therapeutics .
  • Ligand Studies : Its structural characteristics allow it to act as a ligand in receptor studies, influencing cellular signaling pathways and providing insights into drug discovery efforts.

Industrial Applications

In the industrial sector, this compound is used for:

  • Synthesis of Specialty Chemicals : It serves as a building block for more complex molecules, facilitating the development of new materials and chemicals with specific properties.

Antiparasitic Activity

A study on related compounds demonstrated that one particular analog cured 2 out of 3 mice infected with Trypanosoma brucei when dosed orally at 50 mg/kg for four days. This highlights the compound's potential as a lead candidate in drug development for parasitic infections .

Selectivity and Toxicity

Research has shown that certain analogs exhibit selectivity over mammalian cells while maintaining low toxicity levels. For example, one analog demonstrated an IC50 against CYP3A4 enzyme activity, suggesting careful evaluation of potential side effects during therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Modifications to the benzamide aromatic ring influence electronic properties, lipophilicity, and target binding.

Compound Name Substituents on Benzamide Molecular Formula Yield (%) Key Features Reference
N-(2-Aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide hydrochloride (13) 2,4-dichloro C₁₅H₁₂Cl₄N₂O·HCl 57 Potent T. brucei inhibitor (IC₅₀: <1 μM)
N-(2-Aminoethyl)-4-fluoro-2-(trifluoromethyl)-N-(4-chlorophenyl)benzamide hydrochloride (65) 4-fluoro, 2-CF₃ C₁₇H₁₄ClF₄N₂O·HCl 69 Enhanced metabolic stability due to CF₃ group
N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide hydrochloride (20) None (plain benzamide) C₁₅H₁₄ClN₂O·HCl 92 Baseline activity for SAR studies

Key Observations :

  • Chlorine substituents (e.g., compound 13) improve potency against T. brucei but may increase toxicity .
  • Trifluoromethyl groups (e.g., compound 65) enhance metabolic stability and electron-withdrawing effects .
  • Unsubstituted benzamides (e.g., compound 20) serve as reference points for structure-activity relationship (SAR) studies .

Variations in the N-Substituent

The amine group attached to the ethyl chain can be modified to alter pharmacokinetics or target selectivity.

Compound Name N-Substituent Molecular Formula Key Features Reference
N-(2-Hydroxyethyl)benzamide -OH (replaces -NH₂) C₉H₁₁NO₂ Reduced basicity; improved solubility
N-(2-Aminoethyl)-2-phenylacetamide hydrochloride -CH₂C₆H₅ (phenylacetyl) C₁₀H₁₅ClN₂O Altered binding to peptide receptors
N-(2-Aminoethyl)maleimide hydrochloride Maleimide moiety C₆H₉ClN₂O₂ Reacts with thiols (e.g., in protein conjugation)

Key Observations :

  • Hydroxyethyl substitution (e.g., N-(2-Hydroxyethyl)benzamide) reduces amine reactivity, favoring applications in prodrug design .
  • Maleimide-functionalized derivatives (e.g., N-(2-Aminoethyl)maleimide) enable covalent bonding to biomolecules .

Modifications on the Aromatic Ring of the N-Substituted Phenyl Group

Variations in the phenyl group attached to the amine impact steric and electronic interactions.

Compound Name Phenyl Substituent Molecular Formula Yield (%) Biological Activity Reference
N-(2-Aminoethyl)-N-(4-methylphenyl)benzamide hydrochloride (5) 4-methyl C₁₆H₁₈ClN₂O 90 Moderate T. brucei inhibition
N-(2-Aminoethyl)-N-(4-chloro-3-methoxyphenyl)benzamide hydrochloride (15) 4-Cl, 3-OCH₃ C₁₆H₁₅Cl₂N₂O₂·HCl 63 Improved membrane permeability
N-(2-Aminoethyl)-N-[4-(3-chlorophenoxy)phenyl]benzamide hydrochloride (17) 4-(3-Cl-phenoxy) C₂₁H₁₇Cl₂N₂O₂·HCl 75 Extended half-life due to phenoxy group

Key Observations :

  • Methoxy groups (e.g., compound 15) improve solubility and membrane penetration .
  • Phenoxy substituents (e.g., compound 17) extend half-life by reducing metabolic clearance .

Biological Activity

N-(2-Aminoethyl)-N-methylbenzamide; hydrochloride, a compound characterized by its amide functional group and a substituted benzene ring, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H14_{14}ClN2_{2}O
  • Molecular Weight : Approximately 214.69 g/mol
  • Functional Groups : Amide, aminoethyl side chain, methyl group at the para position.

The unique structure of N-(2-aminoethyl)-N-methylbenzamide; hydrochloride allows for various interactions with biological targets, making it a valuable compound in research.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminoethyl side chain enables hydrogen bonding and ionic interactions, potentially modulating the activity of these targets. The methyl group enhances binding affinity, contributing to its efficacy in various biological assays.

1. Antiparasitic Activity

Recent studies have identified N-(2-aminoethyl)-N-phenyl benzamides as promising candidates in the fight against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, one derivative demonstrated an in vitro EC50_{50} value of 0.001 μM and showed significant efficacy in mouse models . The compound's ability to cure infected mice highlights its potential as a therapeutic agent.

2. Anticancer Properties

Research has also explored the anticancer potential of N-(2-aminoethyl)-N-methylbenzamide derivatives. A study indicated that certain derivatives could inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. These compounds displayed promising results in vitro, suggesting their utility in cancer therapy.

3. Neuroprotective Effects

In a separate investigation, related compounds exhibited neuroprotective effects against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction. One derivative showed improved potency with an EC50_{50} of 0.1 μM, indicating its potential for diabetes treatment .

Comparative Analysis

The following table summarizes the biological activities and findings related to N-(2-aminoethyl)-N-methylbenzamide; hydrochloride and its derivatives:

CompoundBiological ActivityEC50_{50} / IC50_{50}Model/Assay Type
N-(2-aminoethyl)-N-phenyl benzamideAntiparasitic against T. brucei0.001 μMIn vitro / Mouse model
N-(2-aminoethyl)-N-methylbenzamideAnticancer (various pathways)Not specifiedIn vitro assays
Derivative WO5mNeuroprotective (β-cell protection)0.1 μMIn vitro / ER stress model

Case Study 1: Antiparasitic Screening

In a phenotypic screen involving a library of compounds, N-(2-aminoethyl)-N-phenyl benzamides were identified as effective against Trypanosoma brucei. The screening led to the development of several analogs with enhanced efficacy and favorable drug-like properties, paving the way for further medicinal chemistry optimization .

Case Study 2: Cancer Cell Proliferation Inhibition

A series of N-(2-aminoethyl)-N-methylbenzamide derivatives were evaluated for their ability to inhibit cancer cell proliferation. The study demonstrated that specific substitutions on the benzene ring significantly affected potency, highlighting the importance of structural modifications in enhancing biological activity.

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